4'-Cyano-3-(4-methylphenyl)propiophenone
Overview
Description
4’-Cyano-3-(4-methylphenyl)propiophenone is an organic compound with the molecular formula C17H15NO It is characterized by a propiophenone structure with a cyano group at the 4’ position and a methyl group at the 4 position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Cyano-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-methylacetophenone and 4-cyanobenzoyl chloride as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, the production of 4’-Cyano-3-(4-methylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: 4’-Cyano-3-(4-methylphenyl)propiophenone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group using reagents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Cyano-3-(4-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Cyano-3-(4-methylphenyl)propiophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, participating in various biochemical reactions.
Comparison with Similar Compounds
4’-Cyano-3-(3-methylphenyl)propiophenone: Similar structure but with the methyl group at the 3 position.
4-Methylpropiophenone: Lacks the cyano group, leading to different chemical properties and reactivity.
This detailed overview provides a comprehensive understanding of 4’-Cyano-3-(4-methylphenyl)propiophenone, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-[3-(4-methylphenyl)propanoyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-2-4-14(5-3-13)8-11-17(19)16-9-6-15(12-18)7-10-16/h2-7,9-10H,8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJADAJAHOTNPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644114 | |
Record name | 4-[3-(4-Methylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-57-5 | |
Record name | 4-[3-(4-Methylphenyl)-1-oxopropyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(4-Methylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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